REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([N+:10]([O-:12])=[O:11])[C:5]=1[CH3:13])([O-:3])=[O:2].[CH2:14]=[O:15]>C(O)(C)(C)C.CS(C)=O>[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([N+:10]([O-:12])=[O:11])[C:5]=1[CH2:13][CH2:14][OH:15])([O-:3])=[O:2]
|
Name
|
potassium tertiary-butylate
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Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
18.2 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C(=CC=C1)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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C(C)(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
|
AMBIENT
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 5 min at room temperature and for 10 min at 70° C. (oil bath temperature)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
50 ml, synthesis quality
|
Type
|
CUSTOM
|
Details
|
additionally dried for 2 d over molecular sieve 4 Å)
|
Duration
|
2 d
|
Type
|
ADDITION
|
Details
|
After the addition of the potassium tertiary-butylate solution
|
Type
|
WAIT
|
Details
|
It was then left
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
ADDITION
|
Details
|
diluted with H2O (300 ml) before NaCl
|
Type
|
ADDITION
|
Details
|
was added until the mixture
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with EtOAc (3×500 ml)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with a saturated NaCl solution (300 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The crude product (24.3 g) was dissolved in a little EtAOc
|
Type
|
ADDITION
|
Details
|
mixed with petroleum ether (
|
Type
|
CUSTOM
|
Details
|
crystallized inside a freezer
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered by suction
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography (20.7 g crude product, 300 g SiO2, 18×6.5 cm, solvent: toluene/EtOAc 5:1, 4:1, 3:1)
|
Type
|
CONCENTRATION
|
Details
|
Mixed fractions were concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
purified
|
Type
|
CONCENTRATION
|
Details
|
After concentrating the pooled pure product fractions
|
Type
|
CUSTOM
|
Details
|
in a rotating evaporator under reduced pressure
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C(=CC=C1)[N+](=O)[O-])CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.6 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 64.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |